molecular formula C5H6N6 B103314 6-Hydrazinopurine CAS No. 5404-86-4

6-Hydrazinopurine

Cat. No. B103314
CAS RN: 5404-86-4
M. Wt: 150.14 g/mol
InChI Key: IUEISQYNCXVHTJ-UHFFFAOYSA-N
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Description

6-Hydrazinopurine is a chemical compound with the molecular formula C5H6N6 . It is used for research and development purposes and is not intended for medicinal, household, or other uses .


Synthesis Analysis

The synthesis of 6-Hydrazinopurine involves the reaction of 6-chloropurine with hydrazine hydrate. This reaction leads to the formation of large amounts of crystals of 6-Hydrazinopurine .


Molecular Structure Analysis

The molecular structure of 6-Hydrazinopurine is C5H6N6. It has an average mass of 150.141 Da and a monoisotopic mass of 150.065399 Da .


Chemical Reactions Analysis

6-Hydrazinopurine reacts with 2,2,6,6-tetramethylpiperidone-1-oxyl to give 2,2,6,6-tetramethylpiperidone-1-oxyl-(6-purinyl)hydrazone .


Physical And Chemical Properties Analysis

6-Hydrazinopurine is a white to light yellow crystalline powder. It has a melting point of 150.14°C and a boiling point of 616.9°C at 760 mmHg .

Scientific Research Applications

Biochemistry: Enzyme Inhibition

6-Hydrazinopurine has been studied for its role as an inhibitor of certain enzymes, particularly in the context of purine metabolism. It can be used to study the inhibition of purine nucleoside phosphorylase (PNP), which is significant in the treatment of T-cell malignancies and bacterial/parasitic infections .

Molecular Biology: Nucleotide Analogs

In molecular biology, 6-Hydrazinopurine serves as a precursor for the synthesis of nucleotide analogs. These analogs are crucial for understanding DNA replication and transcription processes, as well as for developing antiviral and anticancer drugs .

Medicinal Chemistry: Drug Design

The compound’s potential in medicinal chemistry lies in its utility in drug design, particularly as a building block for creating hydrazone-based drugs. These drugs have shown promise in treating various diseases due to their unique biological activity and coordination ability .

Agricultural Research: Plant Growth Regulation

Research in agriculture has explored the use of 6-Hydrazinopurine as a regulator of plant growth. Its application could potentially lead to the development of new agrochemicals that enhance crop yield and resistance to environmental stressors .

Environmental Science: Xenobiotic Detoxification

6-Hydrazinopurine is being investigated for its role in the detoxification of xenobiotics in the environment. Its enzymatic activity could be harnessed to break down harmful compounds, contributing to bioremediation efforts .

Industrial Applications: Chemical Synthesis

Industrially, 6-Hydrazinopurine is used as a chemical building block. It is involved in the synthesis of various heterocyclic compounds, which have applications ranging from material science to pharmaceuticals .

Cancer Research: Apoptosis Induction

In cancer research, derivatives of 6-Hydrazinopurine are being studied for their ability to induce apoptosis in cancer cells. This could lead to the development of new chemotherapeutic agents that target cell death pathways .

Nanotechnology: Nanomaterial Functionalization

Lastly, in the field of nanotechnology, 6-Hydrazinopurine can be used to functionalize nanomaterials. This functionalization imparts specific properties to the nanomaterials, making them suitable for environmental and biological applications .

Safety and Hazards

6-Hydrazinopurine should be handled in a well-ventilated place with suitable protective clothing. Contact with skin and eyes should be avoided. In case of ingestion or inhalation, medical attention should be sought immediately .

Future Directions

6-Hydrazinopurine has been identified as a potent inhibitor of the hepatitis C virus, indicating potential future directions in antiviral research .

properties

IUPAC Name

7H-purin-6-ylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N6/c6-11-5-3-4(8-1-7-3)9-2-10-5/h1-2H,6H2,(H2,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUEISQYNCXVHTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=NC=N2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90202374
Record name Purine, 6-hydrazino-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydrazinopurine

CAS RN

5404-86-4
Record name 6-Hydrazinyl-9H-purine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5404-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Hydrazino-purine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Hydrazinopurine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7354
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Record name Purine, 6-hydrazino-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-HYDRAZINO-PURINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PX9EKA7KY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

ANone: While a precise mechanism of action for 6-Hydrazinopurine isn't fully elucidated in the provided research, several key findings provide insight:

  • Adenine Aminohydrolase Inhibition: 6-Hydrazinopurine acts as a competitive inhibitor of adenine aminohydrolase, an enzyme involved in purine metabolism. [] This inhibition suggests interference with adenine and related purine nucleoside conversion, potentially impacting DNA/RNA synthesis and cellular processes.
  • Unstable DNA Adduct Formation: Research shows 6-Hydrazinopurine forms from the reduction of a transient triazene adduct created by the reaction of the benzenediazonium ion (a metabolite of the carcinogen N-nitroso-N-methylaniline) with adenine in DNA. [] This suggests 6-Hydrazinopurine itself might not be the primary actor but rather a breakdown product of DNA damage.
  • Antitumor Activity: Derivatives of 6-Hydrazinopurine, particularly 6-N-(Nitroso)hydroxylaminopurine, exhibit inhibitory activity against murine tumors and leukemias. [] This points towards potential applications in cancer treatment, though specific mechanisms remain unclear.

A:

    ANone: The research highlights several synthetic pathways for 6-Hydrazinopurine and its derivatives:

    • From 6-Chloropurine: Reacting 6-chloropurine with hydrazine hydrate yields 6-Hydrazinopurine. [, ]
    • From 9-substituted 1-aminoadenines: Reacting 9-substituted 1-aminoadenines (methyl or benzyl) with hydrazine yields 6-hydrazinopurines alongside other products. The reaction conditions, particularly the solvent, influence the product ratio. []
    • From 2'-deoxyadenosine: A multi-step synthesis starting from 2'-deoxyadenosine leads to various 6-substituted purine 2'-deoxyribosides, including 6-Hydrazinopurine 2'-deoxyriboside. []

    ANone: Several studies indicate the impact of structural modifications on the biological activity of 6-Hydrazinopurine derivatives:

    • 6-N-(Nitroso)hydroxylaminopurine: This derivative demonstrates inhibitory activity against several mouse tumors and leukemias, suggesting the importance of the N-nitrosohydroxylamine group for anticancer activity. []
    • 6-Mercaptopurine 2'-deoxyriboside: This compound, synthesized from 6-Hydrazinopurine 2'-deoxyriboside, displays antitumor activity against ascites Sarcoma 180 and Nakahara-Fukuoka sarcoma in mice. [] This finding highlights the influence of the sugar moiety and the 6-mercapto group on anticancer activity.
    • 2,8-disubstituted 1,2,4-triazolo[5,1-i]purines: Synthesized from 6-Hydrazinopurine precursors, these compounds demonstrate the feasibility of creating diverse structures with potential biological activities by further modifications. []
    • Antitumor activity: 6-N-(Nitroso)hydroxylaminopurine shows inhibitory activity against murine tumors and leukemias, suggesting potential as an anticancer agent. []
    • 6-Mercaptopurine 2'-deoxyriboside: This derivative demonstrates antitumor activity against ascites Sarcoma 180 and Nakahara-Fukuoka sarcoma in mice, highlighting the impact of structural modifications on biological activity. []
    • 6-Hydrazinopurine 2'-methyl ribonucleosides and 5'-monophosphate prodrugs: While specific data is not provided, these compounds are mentioned as potent hepatitis C virus inhibitors. []

    A: * High-resolution mass spectrometry: This method is crucial for identifying and confirming the structure of 6-Hydrazinopurine, particularly when formed as a transient or unstable product. []* HPLC with fluorescence detection: Used to isolate and quantify the hydrazone derivative of 6-Hydrazinopurine after derivatization with a fluorophore, allowing for sensitive detection and analysis. []

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